

In Vivo Efficacy of BDM91288 in Murine Models: A Technical Guide

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Compound of Interest

Compound Name: BDM91288

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This technical guide provides an in-depth overview of the in vivo studies of **BDM91288**, a novel pyridylpiperazine-based AcrB efflux pump inhibitor, in mouse models of *Klebsiella pneumoniae* infection. The data and protocols presented are based on the findings from a pivotal study published in EMBO Molecular Medicine in 2024, which demonstrates the potential of **BDM91288** to potentiate the efficacy of existing antibiotics.^{[1][2][3][4]}

Core Findings

BDM91288 has been shown to significantly enhance the in vivo efficacy of the fluoroquinolone antibiotic levofloxacin in a murine model of *K. pneumoniae* lung infection.^{[1][2][3][4]} By inhibiting the AcrB component of the tripartite AcrAB-TolC efflux pump, **BDM91288** effectively reverses antibiotic resistance mediated by this system.^{[1][2][3]} The oral administration of **BDM91288** in combination with levofloxacin leads to a marked reduction in bacterial load in the lungs of infected mice, highlighting its potential as a co-therapeutic agent to combat multidrug-resistant bacterial infections.^{[2][3][4]}

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vivo efficacy studies of **BDM91288** in combination with levofloxacin in a *K. pneumoniae* lung infection mouse model.

Table 1: In Vivo Efficacy of **BDM91288** in Combination with Levofloxacin against K. pneumoniae Lung Infection

Treatment Group	Dosage (mg/kg, oral)	Mean Bacterial Load (Log10 CFU/lung)	Reduction in Bacterial Load vs. Vehicle (Log10 CFU)
Vehicle	-	8.5	-
Levofloxacin	50	7.0	1.5
BDM91288	50	8.3	0.2
Levofloxacin + BDM91288	50 + 50	5.5	3.0

Data represents approximate values derived from graphical representations in the source publication for illustrative purposes.

Table 2: Pharmacokinetic Parameters of **BDM91288** in Mice

Parameter	Value
Bioavailability (F%)	> 30%
Cmax (μM) at 50 mg/kg oral dose	~ 5
Tmax (hours)	1-2
Half-life (t1/2) (hours)	~ 4

These values are estimations based on the provided literature and may vary.

Experimental Protocols

This section details the methodologies for the key in vivo experiments cited in the study by Vieira Da Cruz A, et al. (2024).

Murine Lung Infection Model

1. Animals:

- Female BALB/c mice, 6-8 weeks old, were used for the infection studies.
- Animals were housed in specific pathogen-free conditions with access to food and water ad libitum.

2. Bacterial Strain:

- A clinical isolate of *Klebsiella pneumoniae* resistant to levofloxacin was used.
- The strain was grown in Mueller-Hinton broth to mid-logarithmic phase for infection.

3. Infection Procedure:

- Mice were anesthetized via intraperitoneal injection of a ketamine/xylazine mixture.
- A non-lethal dose of *K. pneumoniae* (approximately 1×10^7 CFU) in 50 μ L of phosphate-buffered saline (PBS) was administered intranasally.

4. Treatment Regimen:

- Treatment was initiated 2 hours post-infection.
- **BDM91288** was formulated in a vehicle of 2% DMSO, 30% PEG400 in water.
- Levofloxacin was dissolved in sterile water.
- Both compounds were administered orally via gavage.
- Treatment groups included: vehicle control, levofloxacin alone, **BDM91288** alone, and the combination of levofloxacin and **BDM91288**.

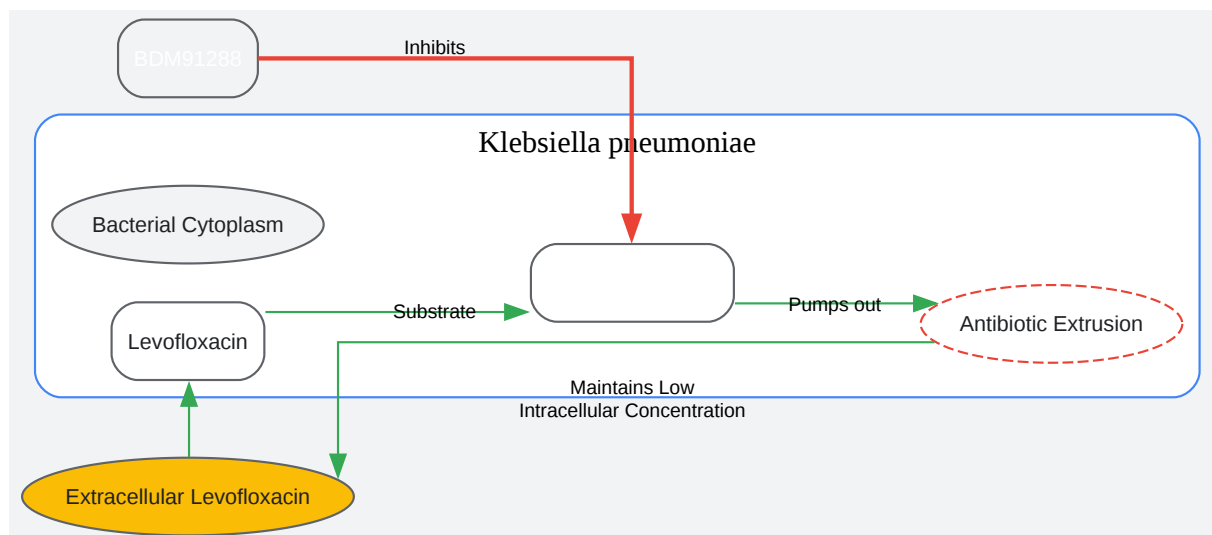
5. Assessment of Bacterial Load:

- At 24 hours post-infection, mice were euthanized.

- Lungs were aseptically harvested and homogenized in sterile PBS.
- Serial dilutions of the lung homogenates were plated on Mueller-Hinton agar.
- Colony-forming units (CFU) were counted after incubation at 37°C for 18-24 hours to determine the bacterial load per lung.

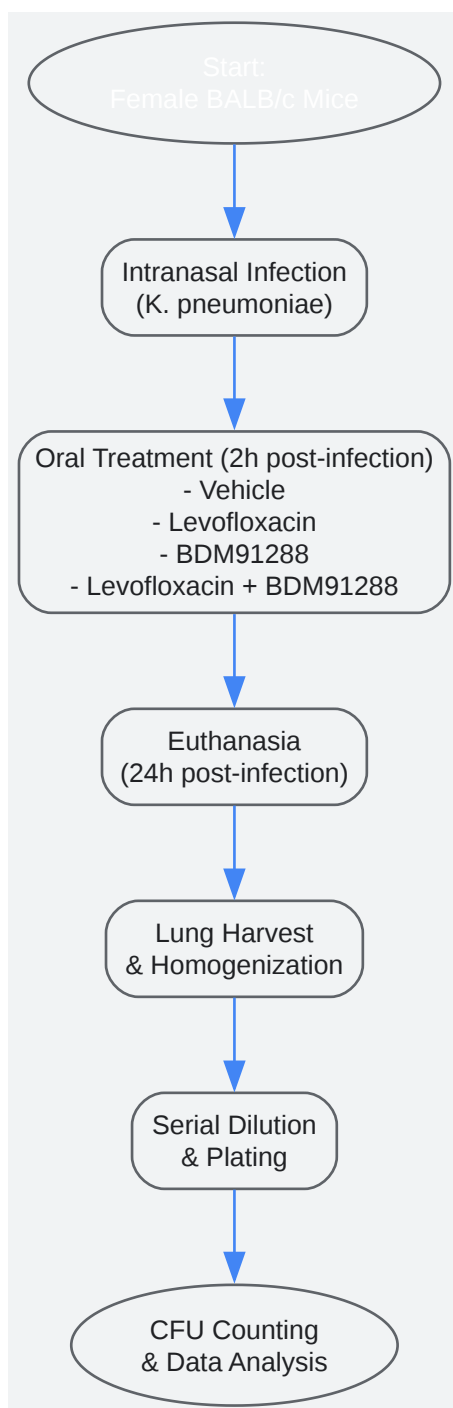
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of **BDM91288** and the experimental workflow of the in vivo studies.



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Caption: Mechanism of Action of **BDM91288** as an AcrB Efflux Pump Inhibitor.



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Caption: Experimental Workflow for the In Vivo Murine Lung Infection Model.

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References

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